

Vidofludimus Calcium (IMU-838) Researcher Fact Sheet

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

Cat. No.: S548869

[Get Quote](#)

The table below summarizes the core characteristics of **vidofludimus** calcium for quick reference.

| Aspect | Details |
|-----------|--|
| Drug Name | Vidofludimus calcium (development code: IMU-838) [1] [2] |

| **Mechanism of Action** | **Primary:** Highly selective inhibitor of human dihydroorotate dehydrogenase (DHODH) [3] [4]. **Secondary:** Activator of the neuroprotective transcription factor **Nurr1** [1] [5]. | | **Primary Biological Consequences** | - **Immunomodulation:** Reduces proliferation of activated T-lymphocytes and production of pro-inflammatory cytokines (e.g., IL-17, IFN- γ) [3] [4].

- **Antiviral:** Depletes pyrimidine pools, inhibiting replication of viruses like SARS-CoV-2 and Hepatitis E Virus (HEV) [6] [7].
- **Neuroprotection:** Potential to reduce neuronal damage and slow disease progression in MS models [1] [5]. | | **Recommended Phase 3 Dosage** | 45 mg once daily (for Multiple Sclerosis) [5] | | **Key Pharmacokinetic Properties** | - **Half-life:** ~30 hours [8]
- **Time to steady-state:** ~6-8 days [8]
- **Food Effect:** None identified [8]
- **Metabolism:** Primarily via **CYP2C8**, with a minor contribution from **CYP2C9** [8] |

Experimental Protocols & Key Considerations

For researchers designing studies involving **vidofludimus** calcium, the following experimental findings and methodologies are critical.

DHODH Inhibition Assay

This protocol is foundational for confirming the drug's primary mechanism of action.

- **Objective:** To evaluate the potency of **vidofludimus** calcium in inhibiting human DHODH.
- **Methodology:** In vitro assay using isolated human DHODH enzyme. The inhibition of dihydroorotate (DHO) oxidation is measured and compared to a control (e.g., teriflunomide) [4].
- **Key Data:** **Vidofludimus** calcium is **2.6 times more potent** in inhibiting human DHODH compared to teriflunomide [4].

T-Lymphocyte Proliferation and Cytokine Release

This assay tests the functional immunomodulatory effect of the drug.

- **Objective:** To assess the impact of **vidofludimus** calcium on the proliferation and function of activated immune cells.
- **Methodology:**
 - Isolate human peripheral blood mononuclear cells (PBMCs).
 - Stimulate cells with a mitogen (e.g., phytohemagglutinin - PHA) to activate them.
 - Co-incubate with varying concentrations of **vidofludimus** calcium.
 - Measure outcomes:
 - **Proliferation:** Using a cell viability or tracer assay.
 - **Cytokine Production:** Quantify levels of IL-17 and IFN- γ in the supernatant via ELISA or multiplex immunoassays [3] [4].
- **Key Data:** **Vidofludimus** calcium demonstrates strong, dose-dependent inhibition of T-cell proliferation and cytokine secretion, showing greater efficacy than teriflunomide in preclinical models [4].

In Vivo Efficacy in EAE Model

The Experimental Autoimmune Encephalomyelitis (EAE) model is a standard for studying potential MS treatments.

- **Objective:** To evaluate the efficacy of **vidofludimus** calcium in a preclinical model of multiple sclerosis.
- **Methodology:** Induce EAE in rodents (e.g., rats). Administer **vidofludimus** calcium either prophylactically (before disease onset) or therapeutically (after symptoms appear). Monitor and score disease severity (e.g., cumulative disease scores) and analyze tissue for T-cell infiltration and cytokine levels [5] [4].
- **Key Data:** Treatment results in a **dose-dependent inhibition of cumulative disease scores** and reduces T cell infiltration into the central nervous system [5] [4].
- **Critical Consideration:** The potency of **vidofludimus** calcium for rodent DHODH is significantly lower than for human DHODH (7.5 times lower for rat, 64.4 times lower for mouse). This must be accounted for when designing animal studies and extrapolating doses for human trials [4].

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: What are the critical safety profiles to monitor in preclinical and clinical studies? A1: Based on clinical data up to 5.5 years, **vidofludimus** calcium has demonstrated a favorable safety and tolerability profile, often similar to placebo [3] [1] [2]. However, you should be aware of:

- **Historical Formulation Issue:** Early, high doses (≥ 70 mg/day) of a previous **vidofludimus** free-acid formulation were associated with **hematuria** in healthy subjects [8]. This has informed the selection of lower, safer doses in current clinical trials (e.g., 45 mg).
- **Liver Function:** Unlike first-generation DHODH inhibitors (leflunomide/teriflunomide), clinical trials have not shown higher rates of elevated liver enzymes with **vidofludimus** calcium [3].
- **Drug Interactions:** A potential pharmacokinetic interaction with **methotrexate** was observed in a rheumatoid arthritis trial, though the specifics were not detailed. Monitoring is advised when used in combination [3].

Q2: Does the drug have antiviral properties relevant for repurposing research? A2: Yes. Research has identified that **vidofludimus** calcium exerts broad-spectrum antiviral activity by depleting the host's pyrimidine nucleotide pool [6] [7].

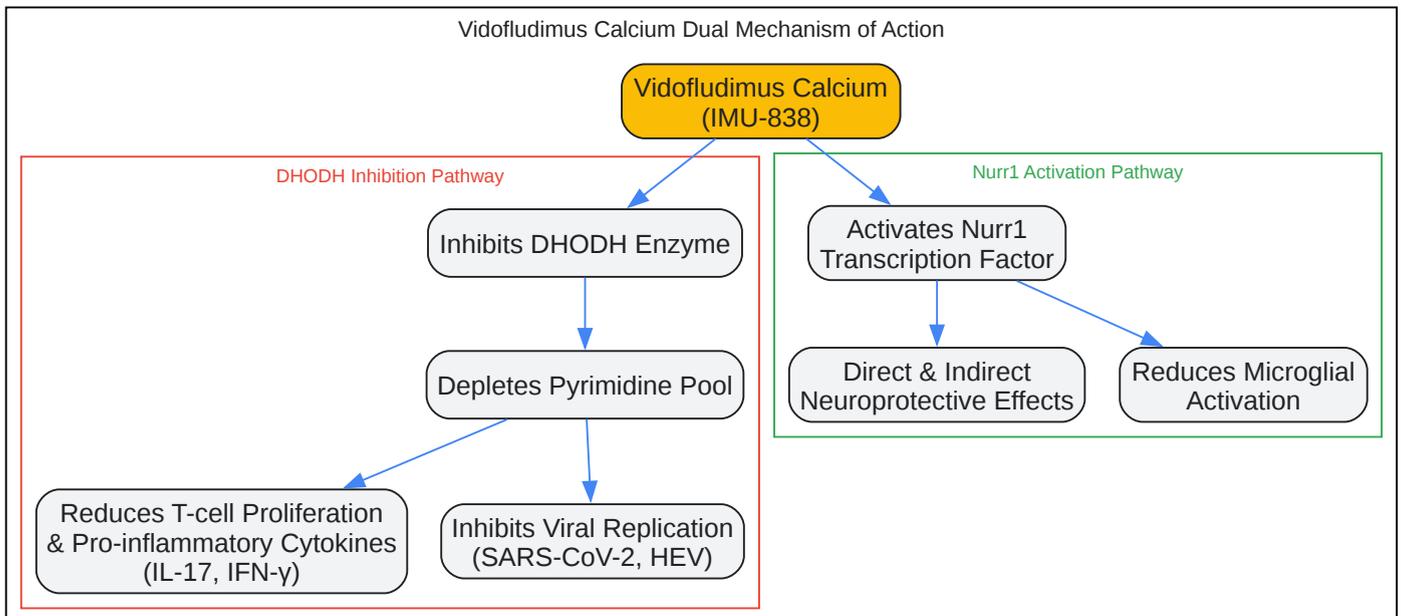
- **Against SARS-CoV-2:** A phase 2 trial in hospitalized COVID-19 patients found it safe and associated with a shorter time to clinical improvement, especially when started early [7] [9].
- **Against Hepatitis E Virus (HEV):** A drug repurposing screen identified it as a potent candidate. It inhibits HEV replication, including ribavirin treatment failure-associated mutants, and works synergistically with IFN- α [6].

Q3: What is the significance of the Nurr1 activation pathway? A3: Beyond DHODH inhibition, **vidofludimus calcium** is a first-in-class activator of the Nurr1 pathway [1] [5]. This is a key differentiator, as it suggests a direct **neuroprotective effect**.

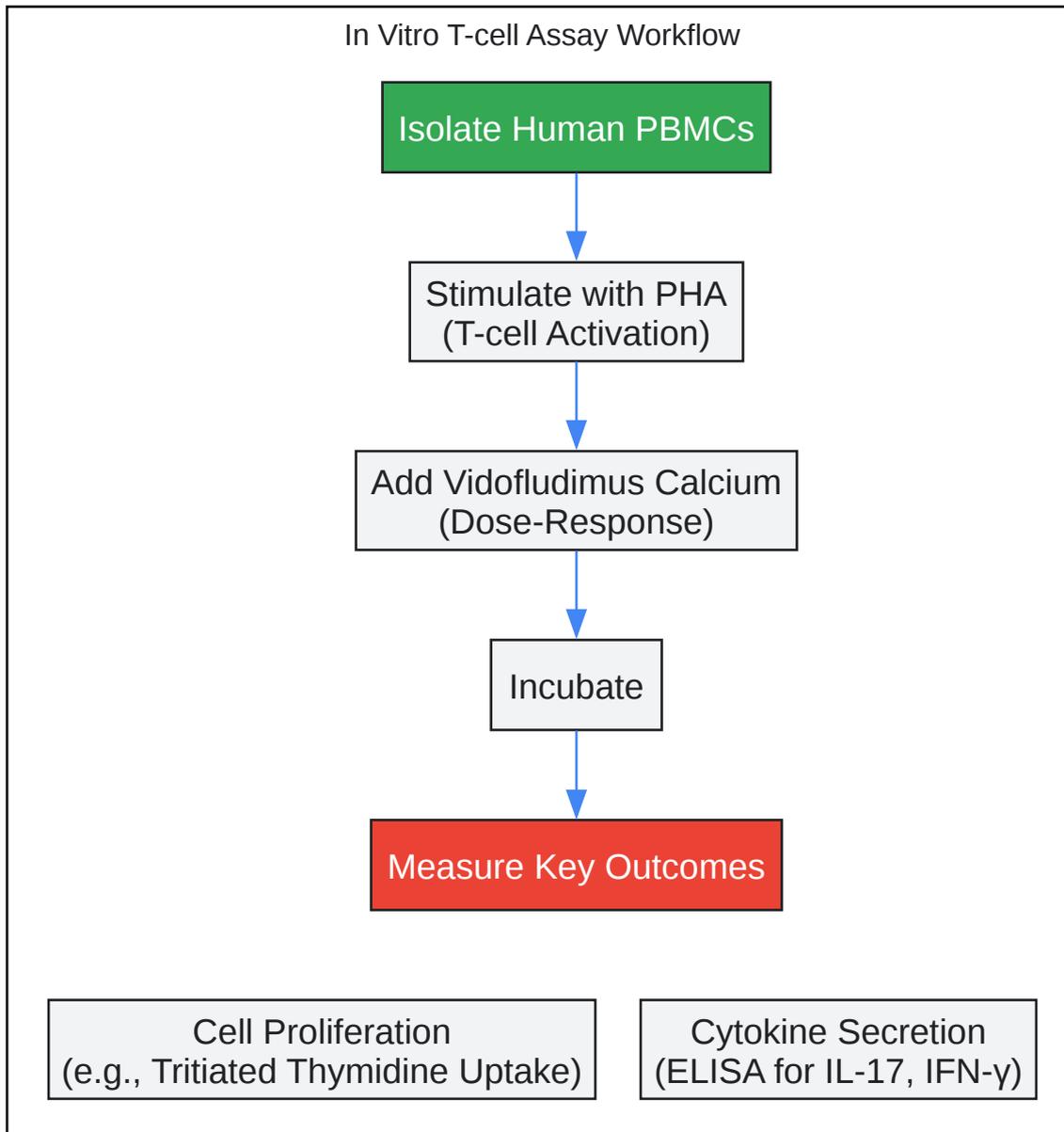
- **Research Implications:** This mechanism may contribute to reducing neurodegeneration and slowing disability progression in diseases like multiple sclerosis, independent of its anti-inflammatory effects [5].
- **Experimental Evidence:** In the phase 2 CALLIPER trial for progressive MS, treatment was associated with statistically significant **confirmed disability improvement** and reduced worsening, supporting the neuroprotective hypothesis [5].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the core concepts discussed in this guide.



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Advisory Notes

- **Species Specificity:** The significantly lower potency of **vidofludimus** calcium for rodent DHODH necessitates careful dose calibration in animal models to ensure human-relevant pathway engagement [4].
- **Ongoing Clinical Trials:** As of late 2025, top-line data from the twin phase 3 ENSURE trials in relapsing multiple sclerosis are expected by the end of 2026. Researchers should monitor these

results for the latest efficacy and safety findings [5] [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Future of oral small molecule drugs - potential in multiple ... [europeanpharmaceuticalreview.com]
2. Immunic Reports New, Positive Long-Term Open-Label ... [prnewswire.com]
3. The Selective Oral Immunomodulator Vidofludimus in ... [pmc.ncbi.nlm.nih.gov]
4. Vidofludimus calcium, a next generation DHODH inhibitor ... [sciencedirect.com]
5. Immunic Presented Key Vidofludimus Calcium Data at the ... [prnewswire.com]
6. Drug repurposing screen identifies vidofludimus calcium ... [sciencedirect.com]
7. Safety and Efficacy of Vidofludimus Calcium in Patients ... [pmc.ncbi.nlm.nih.gov]
8. Safety, Tolerability and Pharmacokinetics of Vidofludimus ... [link.springer.com]
9. Safety and Efficacy of Vidofludimus Calcium in Patients ... [link.springer.com]

To cite this document: Smolecule. [Vidofludimus Calcium (IMU-838) Researcher Fact Sheet].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548869#vidofludimus-patient-adherence-strategies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com